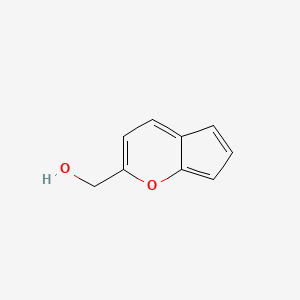

Benzofuran-4-ylmethanol

Overview

Description

Synthesis Analysis

Benzofuran derivatives have been synthesized through various methods, demonstrating the versatility of approaches in accessing this class of compounds. For instance, a protocol has been developed for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, showcasing the multi-step synthesis involving bromoethanone as a key intermediate (Bhovi K. Venkatesh et al., 2010). Additionally, the synthesis of 2-benzofuran-2-ylacetamides via sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization demonstrates the complexity and efficiency of modern synthetic routes (B. Gabriele et al., 2007).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, such as Benzofuran-4-ylmethanol, is characterized by computational and spectroscopic methods, providing insights into their reactivity, optoelectronic properties, and potential applications. For example, studies involving density functional theory (DFT) calculations offer detailed analyses of vibrational modes, NMR chemical shifts, and electronic properties, facilitating a deeper understanding of the compound's molecular behavior (Sudhir M. Hiremath et al., 2018).

Chemical Reactions and Properties

Benzofuran derivatives participate in a wide range of chemical reactions, reflecting their versatility in synthetic chemistry. For instance, copper-catalyzed, C-C coupling-based one-pot tandem reactions have been employed for the synthesis of functionalized benzofurans, highlighting the strategic use of metal catalysis in constructing complex molecules efficiently (Yunyun Liu et al., 2014). Furthermore, the synthesis of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines through catalyst-free reactions showcases the development of greener synthetic methodologies (Bakr F. Abdel-Wahab et al., 2023).

Physical Properties Analysis

The physical properties of benzofuran derivatives are crucial for their potential applications in materials science and organic electronics. Investigations into the optoelectronic properties of these compounds, including their fluorescent behavior and quantum yield, are essential for designing new materials with specific functionalities. Studies have shown that certain benzofuran derivatives exhibit promising fluorescent properties, which could be tailored for use in organic light-emitting diodes (OLEDs) and sensors (Y. Bodke et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound and related derivatives are characterized by their reactivity patterns, which include participation in cycloaddition reactions, C-H functionalization, and annulation processes. These reactions are fundamental to constructing benzofuran scaffolds with diverse functional groups, enabling the synthesis of complex molecules with high precision and efficiency. Innovative methodologies, such as Rh/Co relay catalyzed C-H functionalization/annulation, have been developed to synthesize benzofuran-3(2 H)-one scaffolds, highlighting the continuous advancement in the field of synthetic organic chemistry (W. Yuan et al., 2019).

Scientific Research Applications

Synthesis of Biological Agents : A protocol for synthesizing derivatives of benzofuran, which showed antimicrobial and analgesic activity, has been developed. This highlights the potential of benzofuran derivatives in pharmaceutical applications (Bhovi K. Venkatesh, Bodke Y., & Biradar S., 2010).

Identification in Internet Purchased Products : The study of benzofuran positional isomers, specifically in the context of 'research chemicals', showcases the importance of these compounds in forensic and regulatory sciences (A. Stańczuk, Morris N., Gardner E. A., & Kavanagh P., 2013).

Bioactivity and Synthesis of Benzofuran Derivatives : Benzofuran compounds are found to have significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This review emphasizes the importance of benzofuran compounds as potential natural drug lead compounds (Yu-hang Miao et al., 2019).

Benzofuran Inhibitors in Pharmaceuticals : The review highlights the broad range of biological activity of benzofuran derivatives and their applications in pharmaceuticals, agriculture, and polymers, with a focus on their role as inhibitors against various diseases and viruses (K. Dawood, 2019).

Antimicrobial Agents : Benzofuran and its derivatives have emerged as suitable structures for antimicrobial therapy, and some derivatives have been used in the treatment of skin diseases (Asha Hiremathad et al., 2015).

Anticancer Activity of Benzofuran Substituted Chalcones : This study describes the synthesis and evaluation of benzofuran-substituted chalcones for their anticancer activity, indicating the potential of these compounds in cancer therapy (D. Coskun et al., 2016).

Total Synthesis of Natural Products with Benzofuran : The review focuses on the synthesis of natural products containing benzofuran, highlighting the biological activities and synthetic approaches of these compounds (M. Heravi et al., 2017).

Electroluminescence Properties : This study describes a novel synthetic route to benzofuran-fused phosphole derivatives and their potential for opto-electronic applications (Hui Chen et al., 2013).

Future Directions

Benzofuran compounds, including Benzofuran-4-ylmethanol, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research in this area is expected to focus on the development of new therapeutic agents and the establishment of structure–function relationships .

Mechanism of Action

Target of Action

4-Benzofuranmethanol, also known as Benzofuran-4-ylmethanol, is a benzofuran derivative. Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

For instance, some benzofuran derivatives have anti-hepatitis C virus activity and have been developed and utilized as anticancer agents .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

properties

IUPAC Name |

cyclopenta[b]pyran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEJTTGEIISOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(OC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742415 | |

| Record name | (Cyclopenta[b]pyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173470-67-2 | |

| Record name | (Cyclopenta[b]pyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170932.png)

![4-[(5-bromo-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170934.png)

![4-[(4-bromo-3-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170936.png)